Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Fluorination: The fluorine atoms are introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form various oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The compound may also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate can be compared with other isoquinoline derivatives, such as:
Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate: This compound lacks the fluorine atoms, which can result in different chemical properties and reactivity.
Tert-butyl 6-chloro-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate: The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.
Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxamide: The presence of an amide group instead of an ester group can influence the compound’s solubility and stability.
These comparisons highlight the unique features of this compound, particularly the influence of bromine and fluorine atoms on its chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrF2NO2/c1-13(2,3)20-12(19)18-7-9-4-5-10(15)6-11(9)14(16,17)8-18/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTPWSRAKOILGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C(C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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